COX-2 Selectivity: Robenacoxib vs. Meloxicam, Deracoxib, Carprofen, Ketoprofen in Feline Whole Blood
In a feline whole blood assay, robenacoxib demonstrated a high COX-1:COX-2 IC50 selectivity ratio of 32.2, indicating strong COX-2 selectivity. In contrast, meloxicam and diclofenac were only weakly COX-2 preferential (ratios of 2.7 and 3.9, respectively), and ketoprofen was COX-1 selective (ratio = 0.049). This quantitative selectivity difference underpins the reduced gastrointestinal and platelet-related adverse event profile observed with robenacoxib in clinical practice [1].
| Evidence Dimension | In vitro COX-1:COX-2 IC50 selectivity ratio |
|---|---|
| Target Compound Data | Robenacoxib IC50 ratio = 32.2 |
| Comparator Or Baseline | Meloxicam IC50 ratio = 2.7; Diclofenac IC50 ratio = 3.9; Ketoprofen IC50 ratio = 0.049 |
| Quantified Difference | Robenacoxib is 11.9× more COX-2 selective than meloxicam, 8.3× more than diclofenac, and 657× more than ketoprofen (COX-1 selective) |
| Conditions | Feline whole blood assay; COX-1 activity measured via thromboxane B2, COX-2 via PGE2 |
Why This Matters
Higher COX-2 selectivity directly correlates with a lower incidence of COX-1-mediated adverse effects (e.g., gastric ulceration, bleeding), making robenacoxib a safer option for cats, which are particularly sensitive to NSAID toxicity.
- [1] Schmid VB, Seewald W, Lees P, King JN. In vitro and ex vivo inhibition of COX isoforms by robenacoxib in the cat: a comparative study. J Vet Pharmacol Ther. 2010 Oct;33(5):444-52. doi: 10.1111/j.1365-2885.2010.01166.x. View Source
